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Compound of Interest

Compound Name: 2-Chlorobenzyl alcohol

Cat. No.: B095484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chlorophenyl)methanol, a key

chemical intermediate. It details its chemical identity, physicochemical properties, synthesis

protocols, analytical methodologies, and its role in biochemical pathways.

Chemical Identity and Structure
(2-Chlorophenyl)methanol, a substituted aromatic alcohol, is a compound of interest in organic

synthesis and pharmaceutical development. Its structure consists of a benzene ring substituted

with a chlorine atom and a hydroxymethyl group at adjacent positions.

IUPAC Name: (2-chlorophenyl)methanol[1]

Structure:

Figure 1: Chemical structure of (2-chlorophenyl)methanol.

Physicochemical and Spectral Data
A summary of the key quantitative data for (2-chlorophenyl)methanol is presented in the table

below, providing a ready reference for its physical and chemical characteristics.
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Property Value Reference

Molecular Formula C₇H₇ClO [1]

Molecular Weight 142.58 g/mol [1]

CAS Number 17849-38-6 [1]

Appearance Colorless liquid

Melting Point 67 °C

Boiling Point 393.8 °C at 760 mmHg

Density 1.094 g/cm³

SMILES OCC1=C(Cl)C=CC=C1 [1]

InChIKey
MBYQPPXEXWRMQC-

UHFFFAOYSA-N
[1]

Experimental Protocols
Detailed methodologies for the synthesis and analysis of (2-chlorophenyl)methanol are

provided to facilitate its preparation and characterization in a laboratory setting.

Synthesis of (2-Chlorophenyl)methanol
Two common synthetic routes to (2-chlorophenyl)methanol are the reduction of 2-

chlorobenzaldehyde and the hydrolysis of 2-chlorobenzyl chloride. A generalized workflow for

chemical synthesis is depicted below.

Starting Material
(e.g., 2-Chlorobenzaldehyde)

Chemical Reaction
(e.g., Reduction with NaBH₄)

Reaction Work-up
(Quenching, Extraction)

Purification
(e.g., Column Chromatography) Pure (2-chlorophenyl)methanol

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of (2-chlorophenyl)methanol.

Protocol 1: Reduction of 2-Chlorobenzaldehyde
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This method involves the reduction of the aldehyde functional group to a primary alcohol.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

chlorobenzaldehyde in methanol.

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise

while stirring.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of

water.

Extraction: Extract the product with an organic solvent such as ethyl acetate.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Protocol 2: Hydrolysis of 2-Chlorobenzyl Chloride

This two-step process involves the initial formation of an ester followed by hydrolysis.

Esterification: React 2-chlorobenzyl chloride with sodium acetate in a suitable solvent to form

2-chlorobenzyl acetate.

Hydrolysis: Hydrolyze the resulting ester using an aqueous base (e.g., sodium hydroxide) or

acid (e.g., hydrochloric acid) to yield (2-chlorophenyl)methanol.

Work-up and Purification: Follow similar extraction and purification procedures as described

in Protocol 1.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass

Spectrometry (GC-MS) are powerful techniques for the analysis of (2-chlorophenyl)methanol.
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Figure 3: General workflow for the analytical characterization of (2-chlorophenyl)methanol.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of (2-chlorophenyl)methanol.

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 220 nm.

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of

approximately 1 mg/mL.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the identification and quantification of (2-chlorophenyl)methanol, particularly

in complex matrices.

Instrumentation: GC system coupled with a Mass Spectrometer.

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium.

Injection Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300.

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane

or methanol.

Biochemical Pathways
(2-Chlorophenyl)methanol is an intermediate in the microbial metabolism of 2-chlorotoluene.

Certain bacteria can oxidize the methyl group of 2-chlorotoluene to form the corresponding

alcohol, which can be further metabolized.[2][3][4]

2-Chlorotoluene

(2-Chlorophenyl)methanol

Toluene Dioxygenase

2-Chlorobenzaldehyde

Alcohol Dehydrogenase

2-Chlorobenzoic acid
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Figure 4: Bacterial metabolism of 2-chlorotoluene.

This metabolic pathway is of interest in bioremediation, as it represents a natural process for

the degradation of chlorinated aromatic compounds.[5][6][7] The initial oxidation is a critical

step, converting a more persistent compound into a more biodegradable intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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